5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a family of enzymes called protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide' involves the reaction of 5-chlorothiophene-2-sulfonamide with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of a suitable coupling agent.
Starting Materials
5-chlorothiophene-2-sulfonamide, 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine, Coupling agent (e.g. EDC, HATU, DIC)
Reaction
To a solution of 5-chlorothiophene-2-sulfonamide (1.0 equiv) in DMF, add the coupling agent (1.2 equiv) and stir for 10 minutes., Add 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature., Quench the reaction with water and extract the product with ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid.
Mechanism Of Action
The mechanism of action of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves its binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to the disruption of various cellular processes such as cell cycle progression, DNA replication, and cell signaling pathways, ultimately leading to cell death. Additionally, this compound has been shown to modulate the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses.
Biochemical And Physiological Effects
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing the inflammatory response. In neuronal cells, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction, leading to the prevention of neuronal death.
Advantages And Limitations For Lab Experiments
The advantages of using 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide in lab experiments include its high potency and specificity for protein kinases, its ability to inhibit multiple targets, and its potential as a therapeutic agent in various diseases. However, some limitations of using this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Future Directions
The future directions for 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide include further optimization of its chemical structure to improve its pharmacokinetic properties, the development of novel drug delivery systems to enhance its bioavailability, and the exploration of its potential as a combination therapy with other drugs. Additionally, further research is needed to elucidate its mechanism of action in different cellular contexts and to identify its potential targets in various diseases.
Scientific Research Applications
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammatory disorders, and neurological disorders. It has been shown to inhibit several protein kinases such as Aurora kinases, FLT3, and CDKs, which are known to be overexpressed or mutated in cancer cells. This compound has also been found to have anti-inflammatory and neuroprotective effects by inhibiting the activity of p38 MAPK and JNK, which are involved in the inflammatory response and neuronal apoptosis.
properties
IUPAC Name |
5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S2/c14-10-2-3-11(22-10)23(20,21)18-7-9-19-8-6-17-13(19)12-15-4-1-5-16-12/h1-6,8,18H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLQBWLTMGWHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide |
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